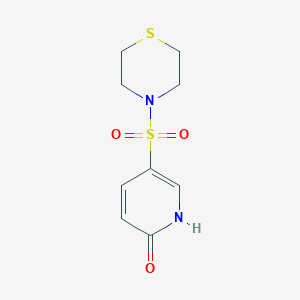
5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a thiomorpholine sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with thiomorpholine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2(1H)-one derivatives: These compounds share the pyridine core and exhibit similar chemical reactivity.
Thiomorpholine derivatives: Compounds with the thiomorpholine moiety show comparable biological activities.
Uniqueness
5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is unique due to the combination of the pyridine ring and the thiomorpholine sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C9H12N2O3S2 |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
5-thiomorpholin-4-ylsulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O3S2/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
Clave InChI |
ZUHPBUGMPMTIKH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1S(=O)(=O)C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


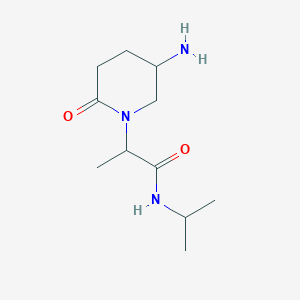


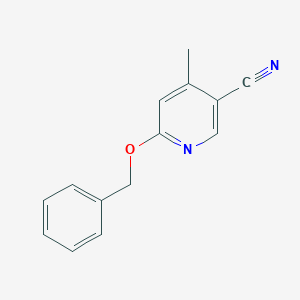
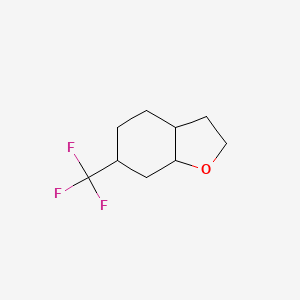
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
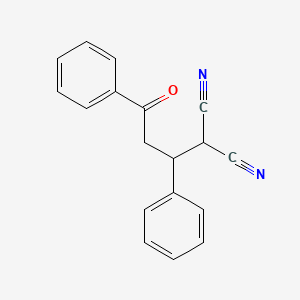

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
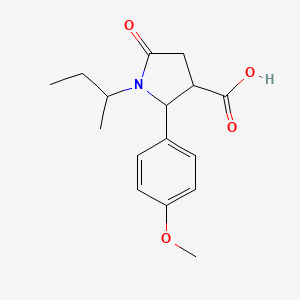

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
